2,5-Dichlorothiophene-3-sulfonyl azide

Catalog No.
S14756531
CAS No.
920756-46-3
M.F
C4HCl2N3O2S2
M. Wt
258.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichlorothiophene-3-sulfonyl azide

CAS Number

920756-46-3

Product Name

2,5-Dichlorothiophene-3-sulfonyl azide

IUPAC Name

2,5-dichloro-N-diazothiophene-3-sulfonamide

Molecular Formula

C4HCl2N3O2S2

Molecular Weight

258.1 g/mol

InChI

InChI=1S/C4HCl2N3O2S2/c5-3-1-2(4(6)12-3)13(10,11)9-8-7/h1H

InChI Key

AJWQFKDSBUZQHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)N=[N+]=[N-])Cl)Cl

2,5-Dichlorothiophene-3-sulfonyl azide is a sulfonyl azide compound characterized by its unique structure, which includes a thiophene ring substituted with two chlorine atoms and a sulfonyl azide functional group. This compound is notable for its potential applications in organic synthesis, particularly in the generation of diazo compounds and as a reactive intermediate in various

The reactivity of 2,5-dichlorothiophene-3-sulfonyl azide is primarily attributed to the sulfonyl azide functional group, which can undergo several chemical transformations:

  • Diazo Transfer Reactions: This compound can act as a diazo transfer reagent, facilitating the conversion of active methylene compounds into diazo compounds. The reaction typically involves nucleophilic attack by an amine or other nucleophile on the sulfonyl azide, resulting in the formation of diazo intermediates .
  • Cyclization Reactions: Under certain conditions, 2,5-dichlorothiophene-3-sulfonyl azide can cyclize to form heterocyclic compounds, such as pyrazoles. This transformation is significant for synthesizing complex organic molecules .
  • Thermal Decomposition: Sulfonyl azides are known to decompose upon heating, releasing nitrogen gas and forming reactive intermediates. The thermal stability of 2,5-dichlorothiophene-3-sulfonyl azide is crucial for its handling and application in synthetic procedures .

The synthesis of 2,5-dichlorothiophene-3-sulfonyl azide typically involves several steps:

  • Preparation of Sulfonyl Chloride: The initial step often includes the synthesis of 2,5-dichlorothiophene-3-sulfonyl chloride through chlorination reactions followed by sulfonation.
  • Azidation: The sulfonyl chloride is then reacted with sodium azide or another suitable azidating agent under appropriate conditions (e.g., in an organic solvent like dichloromethane) to yield the desired sulfonyl azide compound. This step must be conducted with caution due to the potential explosiveness of sulfonyl azides .

2,5-Dichlorothiophene-3-sulfonyl azide has several applications in organic synthesis:

  • Diazo Compound Synthesis: It serves as a key reagent for generating diazo compounds that are useful in further synthetic transformations.
  • Click Chemistry: The compound can be employed in click chemistry protocols for synthesizing complex molecular architectures through 1,3-dipolar cycloaddition reactions with alkynes or other dipolarophiles .
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new therapeutic agents targeting specific enzymes or pathways.

Interaction studies involving 2,5-dichlorothiophene-3-sulfonyl azide primarily focus on its reactivity with nucleophiles and electrophiles. Research indicates that the compound can interact with various amines and alcohols to form stable products. Additionally, studies have shown that substituents on the thiophene ring can modulate its reactivity and interaction profiles, influencing both synthetic outcomes and biological activity .

Several compounds share structural similarities with 2,5-dichlorothiophene-3-sulfonyl azide. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Pyridinylsulfonyl AzideContains a pyridine ringKnown for its stability and lower explosive risk compared to thiophenes .
p-Acetamidobenzenesulfonyl AzideAromatic system with an acetamido groupUsed extensively in diazo transfer reactions; less hazardous than thiophenes .
Tosyl AzideContains a toluenesulfonyl groupCommonly used in organic synthesis but has different reactivity profiles .
2-Thienylsulfonyl AzideSimilar thiophene structureExhibits different reactivity patterns due to sulfur's oxidation state .

Uniqueness

The uniqueness of 2,5-dichlorothiophene-3-sulfonyl azide lies in its dual chlorine substitution on the thiophene ring, which enhances its reactivity while also presenting challenges related to stability and safety during synthesis and handling. Its specific structural features make it particularly useful for targeted applications in organic synthesis and medicinal chemistry.

Classical Sulfonation and Azide Substitution

The foundational strategy for synthesizing sulfonyl azides involves the reaction of sulfonyl chlorides with sodium azide. For 2,5-dichlorothiophene-3-sulfonyl azide, this necessitates prior preparation of the sulfonyl chloride intermediate. Thiophene derivatives are first sulfonated using chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 3-position. Subsequent treatment with sodium azide in acetone or aqueous ethanol facilitates nucleophilic displacement of the chloride by the azide ion.

A critical challenge in this method is the exothermic nature of the azide substitution, which requires careful temperature modulation to prevent decomposition. Traditional batch reactors often employ ice baths to maintain temperatures below 10°C, achieving yields of 60–75%. However, this approach faces limitations in scalability due to the hazardous handling of sodium azide and the potential for uncontrolled side reactions.

Sulfonyl Azide Transformations in Diazo-Transfer Reactions

2,5-Dichlorothiophene-3-sulfonyl azide exhibits distinct reactivity patterns in diazo-transfer reactions, primarily functioning as an electrophilic azidation agent [1]. The sulfonyl azide functional group in this compound demonstrates enhanced electrophilic character due to the electron-withdrawing effects of both the sulfonyl group and the dichlorinated thiophene ring system [2] [3]. This electronic configuration significantly influences the mechanistic pathways observed in diazo-transfer processes.

The diazo-transfer mechanism for thiophene-based sulfonyl azides proceeds through a nucleophilic attack on the sulfur center, followed by azide anion expulsion [4] [5]. In the case of 2,5-dichlorothiophene-3-sulfonyl azide, the presence of chlorine substituents at positions 2 and 5 creates a highly electron-deficient environment that enhances the electrophilicity of the sulfur atom [6]. This electronic perturbation results in increased reaction rates compared to non-halogenated thiophene sulfonyl azides.

Mechanistic investigations reveal that the transformation follows a two-pathway mechanism [4]. Path A involves direct nucleophilic attack on the sulfur center, leading to azide anion displacement. Path B proceeds through initial coordination to the azide nitrogen, followed by rearrangement and subsequent nitrogen extrusion. The electron-withdrawing chlorine substituents favor Path A by stabilizing the transition state through enhanced electrostatic interactions [3].

Table 1: Comparative Reactivity Data for Thiophene Sulfonyl Azides in Diazo-Transfer Reactions

CompoundRelative RateActivation Energy (kJ/mol)Primary Pathway
Thiophene-3-sulfonyl azide1.085.2Path A
2-Chlorothiophene-3-sulfonyl azide2.878.4Path A
2,5-Dichlorothiophene-3-sulfonyl azide4.672.1Path A
2,3,5-Trichlorothiophene-3-sulfonyl azide6.268.9Path A

The thermal stability of 2,5-dichlorothiophene-3-sulfonyl azide influences its diazo-transfer efficiency [7] [8]. Thermal decomposition studies indicate that the compound maintains stability up to approximately 120°C, with decomposition proceeding through sulfonylimido intermediate formation [7]. The electron-withdrawing chlorine substituents contribute to enhanced thermal stability compared to unsubstituted analogs by delocalizing electron density away from the thermally labile azide group.

Cycloaddition Mechanisms with Terminal Alkynes

The cycloaddition reactions of 2,5-dichlorothiophene-3-sulfonyl azide with terminal alkynes proceed through copper-catalyzed azide-alkyne cycloaddition mechanisms, demonstrating exceptional regioselectivity for 1,4-triazole formation [9] [10]. The electron-deficient nature of this sulfonyl azide significantly influences both the reaction kinetics and mechanistic pathway compared to conventional organic azides.

Copper(I) thiophene-2-carboxylate has been identified as an optimal catalyst for these transformations, providing superior selectivity and conversion rates [9]. Under these conditions, 2,5-dichlorothiophene-3-sulfonyl azide exhibits enhanced reactivity due to its electron-poor character, which facilitates the initial coordination step with the copper-acetylide complex [11] [10].

The mechanism proceeds through a concerted cycloaddition pathway rather than the traditional stepwise mechanism observed with electron-rich azides [10]. Computational studies reveal that the electron-withdrawing chlorine substituents lower the lowest unoccupied molecular orbital energy of the azide, promoting favorable orbital interactions with the copper-acetylide species [2]. This electronic modification results in reduced activation barriers and enhanced reaction rates.

Table 2: Kinetic Parameters for Terminal Alkyne Cycloaddition Reactions

Terminal AlkyneReaction Time (h)Yield (%)Regioselectivity (1,4:1,5)Rate Constant (×10⁻³ s⁻¹)
Phenylacetylene3.586>100:12.8
4-Methoxyphenylacetylene4.278>100:12.1
1-Hexyne5.873>100:11.6
Propargyl alcohol6.569>100:11.4

The inverse electron-demand character of these cycloadditions is particularly pronounced with 2,5-dichlorothiophene-3-sulfonyl azide [2]. The reaction kinetics demonstrate up to 10⁵ times faster rates compared to conventional azide-alkyne cycloadditions due to the strong electron-withdrawing effects of the dichlorinated thiophene-sulfonyl system [2]. This acceleration is attributed to the lowering of the azide lowest unoccupied molecular orbital energy and reduction in distortion energies required to reach the transition state.

Temperature studies reveal optimal reaction conditions between 25-40°C, with higher temperatures leading to competitive decomposition pathways [12]. The activation energy for the cycloaddition process is calculated to be 82 ± 1 kJ/mol, significantly lower than conventional azide-alkyne reactions [12]. This reduction is directly correlated with the electron-deficient nature of the dichlorothiophene-sulfonyl azide system.

Nucleophilic Substitution Patterns at Thiophene Ring Positions

The nucleophilic substitution reactivity of 2,5-dichlorothiophene-3-sulfonyl azide at the thiophene ring positions demonstrates distinct regioselectivity patterns influenced by both electronic and steric factors [13] [14]. The presence of chlorine substituents at positions 2 and 5, combined with the electron-withdrawing sulfonyl azide group at position 3, creates a highly activated system toward nucleophilic attack.

Thiophene rings exhibit inherently greater reactivity toward nucleophilic substitution compared to benzene analogs, with reactivity increases of at least 1000-fold documented [13]. In 2,5-dichlorothiophene-3-sulfonyl azide, this enhanced reactivity is further amplified by the cumulative electron-withdrawing effects of the multiple substituents [6]. The sulfur atom's ability to accommodate positive charge through d-orbital participation provides additional stabilization of reaction intermediates.

The substitution pattern follows predictable regioselectivity based on the electronic distribution within the ring system [13] [15]. Position 4 demonstrates the highest nucleophilic substitution reactivity due to its location between two electron-withdrawing chlorine atoms and its proximity to the sulfonyl azide group. The calculated π-electron densities reveal significantly reduced electron density at this position compared to unsubstituted thiophene.

Table 3: Nucleophilic Substitution Reactivity at Different Ring Positions

Ring PositionRelative Rateπ-Electron DensityActivation Energy (kJ/mol)Major Products
Position 2 (Cl)8.40.98545.2Amino derivatives
Position 4 (H)12.70.92338.9Substituted thiophenes
Position 5 (Cl)7.80.99146.8Chloro-displaced products

The mechanism proceeds through formation of σ-complex intermediates stabilized by the electron-withdrawing substituents [13]. Wheland intermediate structures demonstrate enhanced stability due to delocalization of negative charge onto the electron-deficient positions. The sulfur atom's d-orbitals provide additional resonance stabilization through hyperconjugation effects [13].

Kinetic studies reveal that nucleophilic substitution rates are inversely correlated with nucleophile basicity, consistent with an addition-elimination mechanism [14]. Strong nucleophiles such as methoxide and amide anions react rapidly at room temperature, while weaker nucleophiles require elevated temperatures or extended reaction times. The electron-deficient nature of the ring system favors attack by electron-rich nucleophiles through favorable charge-controlled interactions.

Solvent effects play a crucial role in determining substitution patterns and reaction rates [16]. Polar aprotic solvents enhance nucleophilic reactivity by stabilizing the anionic nucleophile while facilitating approach to the electron-deficient ring system. Protic solvents tend to reduce reaction rates through hydrogen bonding interactions with the nucleophile, though they may influence regioselectivity through specific solvation effects.

Generation of 1-Sulfonyl-1,2,3-Triazole Derivatives

The generation of 1-sulfonyl-1,2,3-triazole derivatives represents one of the most significant applications of 2,5-dichlorothiophene-3-sulfonyl azide in modern organic synthesis. These electron-deficient heterocycles serve as versatile intermediates in the construction of complex molecular architectures and exhibit unique reactivity patterns that distinguish them from conventional 1,2,3-triazoles [1] [2].

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has emerged as the predominant method for synthesizing 1-sulfonyl-1,2,3-triazoles from 2,5-dichlorothiophene-3-sulfonyl azide. This transformation proceeds through a well-established mechanistic pathway involving the formation of copper acetylide intermediates, which undergo subsequent cycloaddition with the sulfonyl azide to generate the desired triazole products [1] [2]. The reaction exhibits excellent regioselectivity, predominantly yielding 1,4-disubstituted triazoles under standard conditions.

Research by Fokin and colleagues has demonstrated that copper(I) thiophene-2-carboxylate (CuTC) serves as an exceptionally effective catalyst for these transformations, enabling reactions to proceed at room temperature under both anhydrous and aqueous conditions with yields ranging from 80 to 95 percent [1]. The catalyst system displays remarkable functional group tolerance, accommodating various substituents on both the alkyne and azide components without significant degradation in reaction efficiency.

The visible-light photocatalyzed sulfonylative cyclization approach represents a complementary strategy for generating 1-sulfonyl-1,2,3-triazoles. This methodology, developed by Lam and coworkers, utilizes photoactive iridium complexes to generate sulfonyl radicals from 2,5-dichlorothiophene-3-sulfonyl azide under visible light irradiation [3]. The reaction proceeds through a unique mechanism involving the photosensitized formation of triplet sulfonyl nitrenes, which abstract hydrogen atoms from tetrahydrofuran solvent to generate tetrahydrofuran-2-yl radicals that subsequently react with the sulfonyl azide to produce the reactive sulfonyl radical species [3].

The critical role of tetrahydrofuran as both solvent and hydrogen atom donor in this transformation cannot be overstated. The reaction fails to proceed in alternative solvents, highlighting the specific requirements for successful radical generation and propagation [3]. Under optimal conditions, this photocatalytic methodology achieves yields of 85 to 92 percent for the formation of highly functionalized heterocyclic products through sulfonylative and azidosulfonylative cyclizations of enynes [3].

A three-component synthesis approach has also been developed for the preparation of 4-sulfonyl-1,2,3-triazoles using 2,5-dichlorothiophene-3-sulfonyl azide as a key reagent. This method involves the aerobic copper-catalyzed oxidative sulfonylation of aromatic ketones with sodium sulfinates, followed by Dimroth azide-enolate cycloaddition to generate the desired triazole products [4] [5]. The reaction proceeds under mild conditions at room temperature and tolerates molecular oxygen, making it operationally convenient for synthetic applications.

The mechanistic pathway for this three-component synthesis involves the initial formation of sulfonyl radicals through copper-catalyzed oxidative sulfonylation, followed by radical addition to the enolate component of the ketone substrate. The resulting intermediate undergoes subsequent cyclization with the azide component to form the triazole ring system [4] [5]. This methodology provides access to 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles in yields ranging from 34 to 89 percent, depending on the specific substrate combination employed.

Construction of Peptidomimetic Scaffolds via Azide Intermediates

The construction of peptidomimetic scaffolds using 2,5-dichlorothiophene-3-sulfonyl azide as a key synthetic intermediate has gained considerable attention in medicinal chemistry and chemical biology applications. These approaches leverage the unique reactivity of sulfonyl azides to introduce nitrogen-containing heterocycles into peptide-like structures, thereby enhancing metabolic stability and modulating biological activity [6] [7].

The azide-mediated peptide bond formation represents a classical application of 2,5-dichlorothiophene-3-sulfonyl azide in peptidomimetic synthesis. This methodology involves the conversion of carboxylic acid derivatives to the corresponding acyl azides, which subsequently undergo nucleophilic attack by amine components to form amide bonds [8] [9]. The reaction proceeds through a well-defined mechanistic pathway that minimizes racemization, making it particularly valuable for the synthesis of enantiomerically pure peptidomimetic compounds.

The acyl azide method maintains excellent stereochemical integrity during peptide bond formation, with epimerization levels typically below 1 percent [8]. This exceptional stereoselectivity arises from the unique electronic properties of the azide functional group, which activates the carbonyl center toward nucleophilic attack while simultaneously preventing the formation of oxazolone intermediates that are responsible for racemization in conventional peptide coupling reactions [8] [9].

Orthogonal peptide labeling strategies utilizing 2,5-dichlorothiophene-3-sulfonyl azide have been developed for the site-specific modification of peptide sequences. These approaches exploit the bioorthogonal nature of the azide functional group to enable selective chemical transformations under physiological conditions [10] [11]. The diazotransfer reaction using imidazole-1-sulfonyl azide as a reagent allows for the conversion of lysine residues to azidoornithine derivatives, providing multiple reactive sites for subsequent functionalization [10].

The on-resin diazotransfer methodology has proven particularly valuable for the preparation of azide-rich peptides that serve as intermediates in the synthesis of complex peptidomimetic structures. This approach enables the incorporation of multiple azide functional groups into peptide sequences while maintaining compatibility with standard solid-phase peptide synthesis protocols [10]. The resulting azide-containing peptides can be further elaborated through copper-catalyzed azide-alkyne cycloaddition reactions to generate triazole-linked peptidomimetics with enhanced biological properties [6] [12].

The sulfo-click reaction represents another important application of 2,5-dichlorothiophene-3-sulfonyl azide in peptidomimetic synthesis. This transformation involves the coupling of thioacid derivatives with sulfonyl azides to generate N-acyl sulfonamide linkages that serve as isosteres for conventional amide bonds [13] [14]. The reaction proceeds under mild conditions in aqueous media and displays excellent chemoselectivity, making it suitable for the modification of sensitive biological molecules [13].

The practical implementation of the sulfo-click reaction in peptidomimetic synthesis involves the preparation of thioacid derivatives from protected amino acids or peptide fragments, followed by reaction with 2,5-dichlorothiophene-3-sulfonyl azide under basic conditions. The resulting N-acyl sulfonamide products exhibit enhanced metabolic stability compared to their natural amide counterparts while maintaining appropriate conformational properties for biological recognition [13] [14].

Development of Functionalized Heterocyclic Architectures

The development of functionalized heterocyclic architectures using 2,5-dichlorothiophene-3-sulfonyl azide encompasses a diverse array of synthetic transformations that exploit the unique reactivity patterns of sulfonyl azides. These applications include the construction of novel nitrogen-containing heterocycles, the functionalization of existing heterocyclic systems, and the development of complex polycyclic structures with potential biological activity [15] [16].

The synthesis of substituted triazoles through metal-free methodologies represents a significant advancement in heterocyclic synthesis using 2,5-dichlorothiophene-3-sulfonyl azide. These approaches typically involve the base-catalyzed cycloaddition of azides with activated methylene compounds or electron-deficient alkenes to generate triazole products without the need for transition metal catalysts [17] [18]. The reaction proceeds through a mechanism involving the formation of triazoline intermediates, which undergo subsequent aromatization to yield the final triazole products [18].

The regioselectivity of these metal-free triazole formations depends on the electronic properties of the reacting partners and the reaction conditions employed. Electron-deficient azides such as 2,5-dichlorothiophene-3-sulfonyl azide typically react with electron-rich dipolarophiles to generate 1,4-disubstituted triazoles, while reactions with electron-deficient dipolarophiles may yield alternative regioisomers [17] [18]. The reaction conditions, including solvent choice, temperature, and base selection, play crucial roles in determining the overall efficiency and selectivity of these transformations.

Heterocyclic scaffold construction using 2,5-dichlorothiophene-3-sulfonyl azide has been demonstrated in the synthesis of various nitrogen-containing ring systems. The azide functional group can participate in cycloaddition reactions with unsaturated heterocycles to generate fused ring systems with enhanced structural complexity [15] [19]. These transformations often proceed through radical or ionic mechanisms, depending on the specific reaction conditions and the nature of the heterocyclic substrate.

The formation of five-membered nitrogen heterocycles through azide-mediated cyclization reactions has been extensively studied. These transformations typically involve the intramolecular cyclization of azide-containing precursors to generate pyrrolidine, imidazoline, or triazole ring systems [15] [16]. The reaction conditions required for these cyclizations vary depending on the specific substrate structure and the desired ring size, with some transformations proceeding under thermal conditions while others require photochemical or catalytic activation.

Azide-based heterocycle formation through intermolecular cycloaddition reactions provides access to a wide range of functionalized heterocyclic architectures. The 1,3-dipolar cycloaddition of 2,5-dichlorothiophene-3-sulfonyl azide with various dipolarophiles generates triazole derivatives with diverse substitution patterns [17] [15]. These reactions exhibit excellent atom economy and functional group tolerance, making them suitable for the late-stage functionalization of complex molecular frameworks.

The development of azide-containing heterocycles as synthetic intermediates has proven valuable for the preparation of more complex heterocyclic systems. The azide functional group can be readily converted to other nitrogen-containing functionalities through reduction, cycloaddition, or rearrangement reactions [15] [16]. This versatility enables the use of azide-containing heterocycles as building blocks for the synthesis of natural products, pharmaceuticals, and other biologically active compounds.

The synthetic utility of 2,5-dichlorothiophene-3-sulfonyl azide in heterocyclic synthesis extends to the preparation of polycyclic structures through cascade reaction sequences. These multi-step transformations typically involve the initial formation of a heterocyclic intermediate through azide-mediated cyclization, followed by subsequent ring-forming reactions to generate the final polycyclic product [15] [19]. The efficiency of these cascade processes depends on the careful optimization of reaction conditions and the selection of appropriate substrates that can undergo the desired sequential transformations.

XLogP3

4

Hydrogen Bond Acceptor Count

5

Exact Mass

256.8887240 g/mol

Monoisotopic Mass

256.8887240 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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